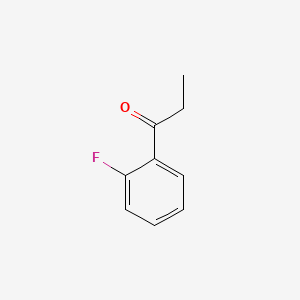

2'-Fluoropropiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNSIFGTEGKZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963246 | |

| Record name | 1-(2-Fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-22-0 | |

| Record name | 1-(2-Fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluorophenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of o-Fluoropropiophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Scientific Advancement

o-Fluoropropiophenone, a fluorinated aromatic ketone, is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds and is instrumental in the advancement of medicinal chemistry.[1] Its utility as a versatile intermediate underscores the importance of a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents. The ability to predict and control the solubility of o-Fluoropropiophenone is a cornerstone of efficient reaction kinetics, simplified purification processes, and the successful formulation of active pharmaceutical ingredients (APIs). This guide offers an in-depth exploration of the solubility characteristics of o-Fluoropropiophenone, providing both theoretical insights and practical methodologies to empower researchers in their scientific endeavors.

The presence of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, which in turn affects its interactions with solvent molecules.[1] This guide will delve into the nuanced interplay of intermolecular forces that govern the solubility of o-Fluoropropiophenone, offering a predictive framework for solvent selection in various applications.

Physicochemical Properties of o-Fluoropropiophenone

A foundational understanding of the intrinsic properties of o-Fluoropropiophenone is essential for comprehending its solubility behavior.

| Property | Value | Source |

| Chemical Name | 2'-Fluoropropiophenone | [2] |

| Synonyms | o-Fluoropropiophenone, Ethyl 2-fluorophenyl ketone | [1][3] |

| CAS Number | 446-22-0 | [1] |

| Molecular Formula | C9H9FO | [1][2] |

| Molecular Weight | 152.17 g/mol | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Density | Approximately 1.1 g/cm³ | [1][2] |

| Boiling Point | 89 - 91 °C at 12 mmHg | [1] |

| Water Solubility | Not miscible/Insoluble | [2][4] |

Understanding the Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" is a fundamental principle in chemistry that elegantly summarizes the determinants of solubility.[5] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The solubility of o-Fluoropropiophenone is governed by the interplay of its molecular structure and the properties of the solvent.

The o-Fluoropropiophenone molecule possesses both polar and nonpolar characteristics. The carbonyl group (C=O) introduces a significant dipole moment, rendering this part of the molecule polar.[6] The aromatic phenyl ring and the ethyl group, however, are nonpolar in nature.[7] This amphiphilic character dictates its solubility across a spectrum of organic solvents.

The presence of the fluorine atom ortho to the propiophenone group introduces further complexity. Fluorine is the most electronegative element, and its presence can influence the electron distribution within the aromatic ring and the polarity of the molecule.

Qualitative Solubility of o-Fluoropropiophenone and its Analogue, Propiophenone

Based on available data and chemical principles, the following qualitative solubility profile can be expected for o-Fluoropropiophenone:

| Solvent Class | Example Solvents | Expected Solubility of o-Fluoropropiophenone | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Miscible | The polar carbonyl group of o-Fluoropropiophenone can engage in dipole-dipole interactions with these solvents.[6] |

| Polar Protic | Methanol, Ethanol | Soluble to Miscible | These solvents can act as hydrogen bond acceptors for the carbonyl oxygen of o-Fluoropropiophenone.[2] |

| Nonpolar | Toluene, Benzene, Diethyl Ether, Chloroform | Soluble to Miscible | The nonpolar aromatic ring and ethyl chain of o-Fluoropropiophenone interact favorably with these nonpolar solvents through London dispersion forces.[2][8] |

| Halogenated | Dichloromethane, Chloroform | Soluble to Miscible | These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar portions of the molecule. o-Fluoropropiophenone is known to be soluble in chloroform.[2] |

Factors Influencing Solubility: A Deeper Dive

The solubility of o-Fluoropropiophenone is not a static property but is influenced by several external factors.

Factors influencing o-Fluoropropiophenone solubility.

-

Temperature : The solubility of most solid and liquid organic compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased thermal energy helps to overcome the intermolecular forces within the solute and solvent.

-

Solvent Polarity : As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent with a polarity that closely matches that of o-Fluoropropiophenone will be the most effective.

-

Purity of the Solute : Impurities in the o-Fluoropropiophenone sample can affect its solubility. The presence of other compounds can either enhance or decrease its solubility in a given solvent, depending on the nature of the impurities.

Experimental Protocol for Determining the Solubility of o-Fluoropropiophenone

This section provides a detailed, step-by-step methodology for the experimental determination of the solubility of o-Fluoropropiophenone in a given organic solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Objective: To quantitatively determine the solubility of o-Fluoropropiophenone in a selected organic solvent at a specific temperature.

Materials:

-

o-Fluoropropiophenone (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks (various sizes)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled water bath or incubator

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Pipettes and other standard laboratory glassware

Experimental Workflow:

Workflow for the experimental determination of solubility.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of o-Fluoropropiophenone to a known volume of the selected organic solvent in a glass vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sampling and Filtration:

-

Once equilibrium is established, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) glass syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis (Optional but recommended for validation):

-

Weigh the vial containing the filtered solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved o-Fluoropropiophenone.

-

Calculate the solubility in grams per 100 mL of solvent.

-

-

Quantitative Analysis by Chromatography (HPLC or GC):

-

Prepare a series of standard solutions of o-Fluoropropiophenone of known concentrations in the same solvent.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Determine the concentration of o-Fluoropropiophenone in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of o-Fluoropropiophenone in the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).

-

Causality Behind Experimental Choices:

-

Using an excess of solute: This ensures that the solution reaches saturation, a prerequisite for determining the maximum amount of solute that can dissolve.

-

Constant temperature equilibration: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for obtaining accurate and reproducible results.

-

Vigorous stirring: This facilitates the dissolution process and helps in reaching equilibrium faster.

-

Filtration: This step is essential to separate the dissolved solute from any undissolved solid, which would otherwise lead to an overestimation of solubility.

-

Chromatographic analysis: HPLC or GC provides a highly sensitive and specific method for quantifying the concentration of the solute, ensuring the accuracy of the solubility determination.

Conclusion

A comprehensive understanding of the solubility of o-Fluoropropiophenone in organic solvents is indispensable for its effective utilization in research and development. This guide has provided a detailed overview of the theoretical principles governing its solubility, a qualitative assessment of its behavior in various solvent classes, and a robust experimental protocol for its quantitative determination. By leveraging this knowledge, researchers can make informed decisions regarding solvent selection, leading to optimized reaction conditions, improved product yields, and more efficient purification processes. The principles and methodologies outlined herein serve as a valuable resource for any scientist working with this important chemical intermediate.

References

-

PubChem. 3'-Fluoropropiophenone. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Wikipedia. Propiophenone. [Link]

-

Solubility of Things. Propiophenone. [Link]

-

Fukushima, M., & Tsubota, T. (2015). Properties of aromatic ketones and other solvents. ResearchGate. [Link]

- Experiment 1 Determin

-

Unacademy. All About Aromatic Ketones. [Link]

-

Aakash Institute. Ketones: Structure, Properties and Chemical test. [Link]

-

Clark, J. H., et al. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

ChemSrc. 3'-Fluoropropiophenone. [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

LookChem. PROPIOPHENONE. [Link]

- Google Patents. Method for determining solubility of a chemical compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 446-22-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Propiophenone - Wikipedia [en.wikipedia.org]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. allen.in [allen.in]

- 7. All About Aromatic Ketones [unacademy.com]

- 8. manavchem.com [manavchem.com]

Technical Monograph: Physicochemical Profile of 2'-Fluoropropiophenone

Topic: Physicochemical Characterization and Handling of 2'-Fluoropropiophenone Content Type: Technical Monograph Audience: Chemical Engineers, Synthetic Chemists, and Quality Control Scientists

Executive Summary & Chemical Identity

This compound (CAS: 446-22-0) serves as a critical fluorinated building block in the synthesis of pharmaceutical intermediates, particularly in the development of neuroactive compounds and agrochemicals.[1] Its utility stems from the bioisosteric properties of the fluorine atom, which modulates lipophilicity and metabolic stability without significantly altering steric bulk compared to hydrogen.

This guide provides a definitive reference for the physicochemical properties, thermodynamic behavior, and handling protocols required for high-precision research and industrial application.

| Property | Data |

| IUPAC Name | 1-(2-Fluorophenyl)propan-1-one |

| CAS Number | 446-22-0 |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in CHCl₃, MeOH; Immiscible in water |

Physicochemical Data Architecture

The following data sets represent the consensus of experimental values derived from high-purity (>98% GC) reference standards.

Table 1: Boiling Point & Phase Transition Data

Note: Boiling points are highly pressure-dependent. The non-linear relationship is critical for vacuum distillation protocols.

| Pressure (mmHg) | Boiling Point (°C) | Condition/Note |

| 760 (Atm) | 204 – 210 | Extrapolated standard BP [1, 2] |

| 19 | 95 – 99 | Standard Vacuum Distillation Range [4] |

| 12 | 89 – 91 | High-Vacuum Fractionation [3] |

Table 2: Density & Refractive Index

Density is the primary metric for assessing solvent contamination (e.g., residual ethyl acetate or diethyl ether).

| Parameter | Value | Temperature | Method |

| Density ( | 1.102 – 1.123 g/mL | 25 °C | Oscillating U-tube / Pycnometer [3, 4] |

| Refractive Index ( | 1.503 – 1.5043 | 20 °C | Abbe Refractometer [3, 4] |

Thermodynamic Analysis: The "Ortho-Effect"

Understanding the boiling point of this compound requires analyzing the electronic environment of the carbonyl group.

-

Inductive Withdrawal (-I): The fluorine atom at the ortho (2') position exerts a strong electron-withdrawing inductive effect. This destabilizes the carbonyl dipole slightly compared to the non-fluorinated propiophenone, potentially lowering the boiling point relative to what might be expected from mass increase alone.

-

Steric Inhibition: Unlike the para isomer, the ortho substituent creates steric strain that can twist the carbonyl group out of coplanarity with the benzene ring. This reduces

-conjugation, altering the dipole moment and intermolecular Van der Waals forces.

Experimental Protocols

Protocol A: High-Purity Isolation via Vacuum Distillation

Objective: Purify crude this compound to >98% purity by leveraging the pressure-temperature relationship established in Table 1.

Causality: Atmospheric distillation is discouraged due to the risk of thermal degradation/polymerization at >200°C. Vacuum distillation reduces thermal stress.

Workflow Diagram (DOT):

Figure 1: Purification logic flow for isolating this compound from crude synthesis matrix.

Step-by-Step Methodology:

-

System Setup: Assemble a short-path distillation apparatus with a Vigreux column to prevent bumping. Ensure all joints are greased (high-vacuum grease) and clipped.

-

Vacuum Application: Connect a dual-stage rotary vane pump capable of reaching <5 mmHg. Introduce a manometer to monitor pressure in real-time.

-

Degassing: Slowly lower pressure to ~20 mmHg at room temperature to remove residual extraction solvents (DCM/EtOAc).

-

Heating Ramp: Begin heating the oil bath. The bath temperature should be maintained approximately 20-30°C higher than the expected boiling point (i.e., set bath to ~120°C for a target vapor temp of 90°C).

-

Fraction Collection:

-

Fraction I (Foreshot): Collect distillate coming over below 85°C (at 12 mmHg). This typically contains unreacted fluorobenzene or propionyl chloride byproducts.

-

Fraction II (Main Cut): Collect the stable fraction boiling at 89-91°C (12 mmHg) . This should be clear and colorless.

-

-

Validation: Measure the Refractive Index immediately. A reading of

confirms the fraction.

Protocol B: Density Determination (Self-Validating)

Objective: Determine purity using specific gravity. A density deviation >0.02 g/mL often indicates solvent contamination or hydrolysis to 2-fluorobenzoic acid.

Method: Pycnometry (Standard ASTM D891).

-

Calibration: Weigh a clean, dry 10 mL pycnometer (

). Fill with degassed deionized water at 25°C and weigh ( -

Sample Equilibration: Bring this compound to exactly 25°C in a water bath.

-

Measurement: Fill the pycnometer with the sample, ensuring no bubbles remain in the capillary stopper. Wipe the exterior dry.

-

Calculation:

Target Range: 1.102 – 1.123 g/mL.

Safety & Handling (SDS Summary)

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[3]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation. While this compound is relatively stable, fluorinated ketones can form hydrates upon prolonged exposure to atmospheric moisture [5].

References

-

PubChem. (2024). Compound Summary: this compound.[1][4][5] National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Applications of 2'-Fluoropropiophenone in Agrochemical Synthesis

Executive Summary

2'-Fluoropropiophenone (CAS 446-22-0) serves as a critical fluorinated building block in the synthesis of next-generation agrochemicals. Its structural motif—an ortho-fluorinated phenyl ring attached to a propionyl group—provides a unique scaffold for developing systemic fungicides and herbicides. The fluorine atom at the ortho position introduces steric protection against metabolic degradation while modulating the lipophilicity (

This guide details the technical applications of this compound, focusing on its role as a precursor for triazole fungicides and pyrazole-based herbicides. It includes validated experimental protocols, mechanistic insights, and safety considerations for industrial scale-up.

Chemical Profile & Strategic Value

| Property | Specification | Agrochemical Relevance |

| IUPAC Name | 1-(2-Fluorophenyl)propan-1-one | Core scaffold |

| CAS No. | 446-22-0 | Identity verification |

| Molecular Weight | 152.17 g/mol | Stoichiometric calculations |

| Boiling Point | 89-91 °C @ 12 mmHg | Distillation/Purification |

| Key Functionality | Ortho-F, Carbonyl, | Multiple reaction sites |

The "Ortho-Fluorine" Effect: In agrochemical design, the ortho-fluorine atom is not merely a substituent; it is a metabolic blocker. It prevents hydroxylation at the 2-position of the phenyl ring by cytochrome P450 enzymes in fungi and plants, significantly extending the half-life of the active compound. Furthermore, the electron-withdrawing nature of fluorine activates the carbonyl group for nucleophilic attack while deactivating the aromatic ring against electrophilic substitution.

Core Application: Synthesis of Triazole Fungicides[1][2][3][4]

The primary application of this compound is as a precursor to 1,2,4-triazole fungicides . These compounds inhibit the C14-demethylase enzyme (CYP51) in fungi, disrupting ergosterol biosynthesis.

Mechanistic Pathway

The synthesis follows a convergent pathway:

- -Bromination: The ketone is brominated at the alpha position to form a reactive alkyl halide.[1]

-

Ketallization (Optional): Protection of the ketone (e.g., with a diol) to form a dioxolane ring, common in fungicides like Propiconazole analogs.

-

Nucleophilic Substitution: Displacement of the bromide by 1,2,4-triazole.

Visualization of the Pathway

Figure 1: Synthetic workflow for converting this compound into a triazole fungicide scaffold.

Experimental Protocol: -Bromination

Objective: Synthesis of 2-bromo-1-(2-fluorophenyl)propan-1-one. Criticality: This intermediate is a potent lachrymator. All operations must be performed in a functioning fume hood.

Reagents:

-

This compound (1.0 eq)

-

Bromine (

) (1.05 eq) -

Glacial Acetic Acid (Solvent)[2]

-

Hydrobromic acid (catalytic, 48%)

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask with this compound (15.2 g, 100 mmol) and glacial acetic acid (50 mL). Cool to 0–5 °C using an ice bath.

-

Catalysis: Add 0.5 mL of 48% HBr to initiate enolization.

-

Addition: Add Bromine (16.8 g, 105 mmol) dropwise over 60 minutes. Note: Maintain temperature <10 °C to prevent poly-bromination.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. The red color of bromine should fade to a pale yellow.

-

Quench: Pour the reaction mixture into ice-water (200 mL).

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash the organic phase with saturated

(to remove acid) and brine. -

Purification: Dry over

and concentrate under vacuum. The crude

Validation Point:

-

TLC: Check for disappearance of starting material (

in 9:1 Hexane:EtOAc). -

1H NMR: Look for the quartet to multiplet shift of the alpha-proton (approx.

5.2 ppm for CH-Br).

Secondary Application: Pyrazole Herbicides

This compound is also a precursor for phenyl-substituted pyrazoles, a class of herbicides that often act as PPO (Protoporphyrinogen Oxidase) inhibitors.

Reaction Logic

The carbonyl group condenses with hydrazine derivatives. If the ketone is first formylated (Claisen condensation with ethyl formate), it forms a 1,3-dicarbonyl equivalent, which cyclizes with hydrazines to form the pyrazole ring.

Visualization of the Pathway

Figure 2: Synthesis of a pyrazole herbicide scaffold via Claisen condensation.

Safety & Handling (GHS Standards)

Working with fluorinated aromatics and alpha-haloketones requires strict adherence to safety protocols.

| Hazard Class | GHS Code | Description | Mitigation |

| Skin Irritation | H315 | Causes skin irritation | Nitrile gloves (double gloving recommended for brominated derivatives). |

| Eye Irritation | H319 | Causes serious eye irritation | Chemical splash goggles. |

| Lachrymator | N/A | Mandatory fume hood use. Keep bleach trap ready to neutralize spills. | |

| Flammability | H227 | Combustible liquid | Ground all glassware; avoid open flames. |

Disposal: Fluorinated organic waste must be segregated. Do not mix with general organic solvents if incineration protocols differ for halogenated waste.

References

-

Organic Chemistry Portal. (2023). Synthesis of Alpha-Bromoketones: Protocols and Mechanisms. Retrieved from [Link]

-

National Institutes of Health (PMC). (2020). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical fields. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 4'-Fluoropropiophenone via Friedel-Crafts Acylation

Abstract

This application note details a robust, scalable protocol for the synthesis of 4'-fluoropropiophenone , a critical intermediate in the manufacturing of butyrophenone-class antipsychotics (e.g., droperidol, benperidol). While Friedel-Crafts acylation is a textbook reaction, industrial execution requires precise control over stoichiometry, temperature, and quenching dynamics to maximize the para-isomer yield and ensure safety. This guide moves beyond basic theory to provide a field-proven workflow, emphasizing moisture management, catalyst complexation thermodynamics, and efficient isolation strategies.

Introduction & Strategic Rationale

The synthesis of 4'-fluoropropiophenone involves the electrophilic aromatic substitution (EAS) of fluorobenzene with propionyl chloride, mediated by a Lewis acid.

The Target: 4'-Fluoropropiophenone

-

Role: Key pharmacophore scaffold. The fluorine atom at the para position is metabolically stable and enhances lipophilicity, while the ketone serves as a handle for subsequent Mannich reactions or reductions.

-

Physical State: Low-melting solid (MP: ~54°C), making crystallization a viable purification method over energy-intensive high-vacuum distillation.

Mechanistic Considerations

Fluorobenzene presents a unique challenge in EAS. The fluorine atom is inductively deactivating (pulling electron density via

-

Regioselectivity: The resonance effect directs the incoming electrophile to the ortho and para positions. However, the para position is strongly favored due to:

-

Steric Hindrance: The ortho position is shielded by the fluorine atom.

-

Electronic Stabilization: The para

-complex is effectively stabilized without the destabilizing inductive proximity found at the ortho position.

-

-

Catalyst Deactivation: Unlike alkylation, where the catalyst is regenerated, acylation requires stoichiometric Lewis acid. The resulting ketone product is a Lewis base that forms a stable 1:1 complex with aluminum chloride (

), deactivating it. Therefore,

Reaction Engineering & Optimization

Catalyst Selection

While ferric chloride (

Solvent System

-

Dichloromethane (DCM): The preferred solvent. It dissolves the reactants well, allows for low-temperature control (BP ~40°C), and is non-flammable.

-

Neat (Solvent-free): Fluorobenzene can act as both reactant and solvent. While "greener," this method risks uncontrolled exotherms and higher ortho impurity levels due to higher reaction temperatures. DCM is recommended for high-purity applications.

Stoichiometry Table

Precise stoichiometry is vital to prevent unreacted acyl chloride (difficult to remove) or excessive aluminum waste.

| Component | Role | Equiv. | MW ( g/mol ) | Rationale |

| Fluorobenzene | Substrate | 1.0 | 96.10 | Limiting Reagent |

| Propionyl Chloride | Electrophile | 1.1 | 92.52 | Slight excess to drive conversion |

| Aluminum Chloride | Catalyst | 1.2 | 133.34 | >1.0 eq required to account for product complexation |

| DCM | Solvent | ~5-10 Vol | 84.93 | Maintains fluidity and heat capacity |

Detailed Experimental Protocol

Safety Pre-Check[5]

- : Reacts violently with water to release HCl gas. Handle in a fume hood. Weigh quickly to avoid moisture absorption.

-

Propionyl Chloride: Corrosive lachrymator.

-

HF Generation: Unlike Balz-Schiemann reactions, this protocol does not generate HF, but significant HCl gas will be evolved. A caustic scrubber (NaOH trap) is recommended for scale-up.

Step-by-Step Procedure

Phase 1: Electrophile Generation

-

Equip a dry 3-neck round-bottom flask with a magnetic stir bar, addition funnel, nitrogen inlet, and a gas outlet connected to a scrubber.

-

Charge DCM (5 volumes) and

(1.2 equiv) . Stir to form a suspension. -

Cool the suspension to 0–5°C using an ice bath.

-

Add Propionyl Chloride (1.1 equiv) dropwise via the addition funnel over 15–20 minutes.

-

Observation: The suspension will clarify as the acylium-aluminum complex forms.

-

Phase 2: Acylation

5. Add Fluorobenzene (1.0 equiv) dropwise to the cold mixture. Maintain internal temperature

- Monitor: Check reaction progress via TLC (hexane/EtOAc 9:1) or GC.[3][4][5] The limiting reagent (fluorobenzene) should be consumed.

- Optional: If conversion is sluggish, heat to reflux (40°C) for 1 hour.

Phase 3: Quench & Workup (The "Reverse Quench") 9. Critical Step: Do not add water to the reaction flask. Instead, prepare a beaker with Ice (500g) and conc. HCl (50 mL) . 10. Slowly pour the reaction mixture into the stirred ice/HCl slurry.

- Why? This prevents the formation of gelatinous aluminum hydroxide emulsions.[6] The acid keeps aluminum in solution (

- Transfer to a separatory funnel. Separate the organic (DCM) layer.[7]

- Extract the aqueous layer once with DCM.

- Wash the combined organics sequentially with:

- Water (to remove bulk Al salts).[7]

- 1M NaOH or Sat.

- Brine (to dry the organic phase).[6][7][8]

- Dry over anhydrous

Phase 4: Purification (Crystallization) 15. The crude residue is typically an off-white solid. 16. Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol or Methanol (~50-60°C). 17. Slowly add Hexane or Water until slight turbidity appears. 18. Cool slowly to room temperature, then to 0°C. 19. Filter the white crystals of 4'-fluoropropiophenone . 20. Dry under vacuum at 30°C.

Visualizations

Reaction Mechanism Pathway

This diagram illustrates the generation of the superelectrophile and the specific stabilization of the para-sigma complex.

Caption: Mechanistic pathway from acylium ion generation to hydrolytic release of the ketone.

Process Workflow

A decision-tree workflow for the experimental execution.

Caption: Operational workflow ensuring safety and high purity.

Analytical Characterization

To validate the protocol, compare the isolated product against these standard metrics:

-

Appearance: White crystalline solid.[9]

-

Melting Point: 53–55°C (Lit. 54°C).

-

1H NMR (400 MHz, CDCl3):

- 8.00 (dd, 2H, Ar-H ortho to C=O)

- 7.15 (t, 2H, Ar-H ortho to F)

- 2.98 (q, 2H, -CH2-)

- 1.21 (t, 3H, -CH3)

-

GC-MS: Molecular ion peak

m/z.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in reagents/solvent. | Dry DCM over molecular sieves; use fresh |

| Ortho-Isomer >5% | Reaction temperature too high. | Keep addition strictly |

| Emulsion during workup | Aluminum hydroxide precipitation.[6] | Use HCl in the quench water (pH < 1) to solubilize Al salts.[6] |

| Product is colored (Yellow/Brown) | Polymerization or residual Fe/Al salts. | Recrystallize with activated carbon treatment. |

References

- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4'-Fluoropropiophenone. Link

-

ChemicalBook. (2025). 4'-Fluoropropiophenone Properties and Synthesis. Link

-

Org. Synth. (1940). Friedel-Crafts Acylation General Procedures. Organic Syntheses, Coll. Vol. 2, p. 8. Link

-

Thermo Fisher Scientific. (2025).[10] Aluminum Chloride Anhydrous Safety Data Sheet. Link

Sources

- 1. 4'-Fluoroacetophenone | CAS#:403-42-9 | Chemsrc [chemsrc.com]

- 2. 4'-Fluoropropiophenone | 456-03-1 [chemicalbook.com]

- 3. pure-synth.com [pure-synth.com]

- 4. materiellabo.com [materiellabo.com]

- 5. aksci.com [aksci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rtong.people.ust.hk [rtong.people.ust.hk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Application Note: 2'-Fluoropropiophenone as a Key Intermediate in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Introduction: The Strategic Role of Fluorination in NSAID Development

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. A significant advancement in their design has been the incorporation of fluorine atoms into their molecular structure. Fluorination can profoundly enhance a drug's therapeutic profile by increasing its metabolic stability, improving its binding affinity to biological targets, and enhancing its ability to penetrate biological membranes.[1][2] 2'-Fluoropropiophenone emerges as a valuable and versatile intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry, due to its unique fluorine substitution which enhances reactivity and selectivity in chemical reactions.[3] This makes it a crucial building block in the production of potent NSAIDs, such as Flurbiprofen and its analogues.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of NSAIDs. We will delve into established synthetic protocols, explain the mechanistic underpinnings of key reactions, and provide a framework for the analytical characterization of both the intermediate and the final active pharmaceutical ingredient (API).

Synthetic Pathways from Aryl Ketones to Profen NSAIDs

The synthesis of 2-arylpropionic acids, the chemical class to which many "profen" NSAIDs belong, often involves the conversion of an aryl alkyl ketone.[5] While multiple synthetic routes exist for Flurbiprofen, a prominent NSAID, many originate from precursors closely related to this compound, such as 4-acetyl-2-fluorobiphenyl.[6] A key transformation in these pathways is the Willgerodt-Kindler reaction, which converts aryl alkyl ketones to the corresponding thioamides, subsequently hydrolyzed to the desired carboxylic acids.[7][8]

The Willgerodt-Kindler Reaction: A Powerful Tool for Rearrangement

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into amides or thioamides, with the functional group migrating to the terminal end of the alkyl chain.[7][8] The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.[7][9]

The likely mechanism for the Kindler modification of the Willgerodt reaction proceeds through several key steps[7]:

-

Enamine Formation: The ketone reacts with the secondary amine (e.g., morpholine) to form an enamine.

-

Thiation: The enamine, acting as a nucleophile, attacks elemental sulfur.

-

Rearrangement: A series of rearrangements, potentially involving a thio-substituted iminium-aziridinium cascade, leads to the migration of the carbonyl group to the end of the alkyl chain.[10]

-

Thioamide Formation: The final product of the initial reaction is a thioamide.

-

Hydrolysis: The thioamide is then hydrolyzed to the corresponding carboxylic acid, yielding the NSAID.

dot graph "Willgerodt-Kindler Reaction Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Aryl Alkyl Ketone\n(e.g., this compound derivative)"]; B [label="Enamine Intermediate"]; C [label="Thiation"]; D [label="Rearrangement Cascade"]; E [label="Thioamide"]; F [label="Hydrolysis"]; G [label="2-Arylpropionic Acid\n(NSAID)"];

A -> B [label="+ Amine"]; B -> C [label="+ Sulfur"]; C -> D; D -> E; E -> F [label="+ H₂O, H⁺"]; F -> G; } caption { label = "Figure 1: Simplified workflow of the Willgerodt-Kindler Reaction for NSAID synthesis."; fontsize = 10; fontname = "Arial"; }

Alternative Synthetic Strategy: Suzuki Coupling

An alternative and often high-yielding approach to constructing the biaryl scaffold of NSAIDs like Flurbiprofen is the Suzuki coupling reaction.[11][12] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In the context of Flurbiprofen synthesis, this could involve the coupling of a phenylboronic acid with a fluorinated bromophenylpropionic acid derivative.[12] This method is often favored for its mild reaction conditions and high yields.[11]

dot graph "Suzuki Coupling Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Fluorinated Bromophenyl\nPropionic Acid Derivative"]; B [label="Phenylboronic Acid"]; C [label="Suzuki Coupling\n(Pd/C catalyst, Base)"]; D [label="Flurbiprofen"];

A -> C; B -> C; C -> D; } caption { label = "Figure 2: Workflow for Flurbiprofen synthesis via Suzuki Coupling."; fontsize = 10; fontname = "Arial"; }

Experimental Protocols

The following protocols are adapted from established literature procedures and provide a starting point for the synthesis of Flurbiprofen from a suitable aryl ketone precursor.

Protocol 1: Synthesis of Flurbiprofen via Willgerodt-Kindler Reaction

This protocol is based on the general principles of the Willgerodt-Kindler reaction.

Materials:

-

4-Acetyl-2-fluorobiphenyl (starting material, closely related to this compound)

-

Sulfur

-

Morpholine

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethanol

-

Diethyl ether

Procedure:

-

Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 4-acetyl-2-fluorobiphenyl, elemental sulfur, and morpholine. Heat the mixture to reflux and maintain for several hours.

-

Hydrolysis: After cooling, the reaction mixture is subjected to alkaline hydrolysis by adding a solution of sodium hydroxide and heating.

-

Acidification and Extraction: The hydrolyzed mixture is then acidified with hydrochloric acid to precipitate the crude Flurbiprofen. The product is then extracted with a suitable organic solvent like diethyl ether.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Flurbiprofen.

Protocol 2: Synthesis of Flurbiprofen via Suzuki Coupling

This protocol outlines the key coupling step in a Suzuki-based synthesis.[11][12]

Materials:

-

2-(3-Fluoro-4-bromophenyl)propionic acid

-

Phenylboronic acid

-

Palladium on carbon (Pd/C) catalyst

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: To a flask, add 2-(3-fluoro-4-bromophenyl)propionic acid, phenylboronic acid, sodium carbonate, and water.

-

Catalyst Addition: Add a catalytic amount of Pd/C.

-

Reaction: Heat the mixture to reflux for 1-2 hours.

-

Workup: After cooling, quench the reaction with hydrochloric acid. The precipitate is filtered, washed with water, and dried.

-

Purification: The crude product is dissolved in THF to remove the Pd/C catalyst. The solvent is then evaporated to yield Flurbiprofen.

Analytical Characterization

Thorough analytical characterization is crucial to ensure the purity and identity of the synthesized this compound intermediate and the final NSAID product.

Characterization of this compound

| Parameter | Typical Specification | Analytical Technique |

| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |

| Purity (Assay) | ≥98.5% | Gas Chromatography (GC)[13] |

| Refractive Index | 1.5025-1.5065 @ 20°C | Refractometry[13] |

| Identity | Conforms to reference spectrum | ¹H NMR, ¹³C NMR, FT-IR |

Characterization of the Final NSAID Product (e.g., Flurbiprofen)

| Parameter | Typical Specification | Analytical Technique |

| Appearance | White crystalline powder | Visual Inspection |

| Melting Point | 110-113°C[11] | Melting Point Apparatus |

| Purity (Assay) | ≥99.0% | High-Performance Liquid Chromatography (HPLC) |

| Identity | Conforms to reference spectrum | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)[11][14] |

| Residual Solvents | Within acceptable limits | Gas Chromatography - Headspace (GC-HS) |

Analytical Method Considerations:

-

Gas Chromatography (GC): A powerful technique for assessing the purity of volatile intermediates like this compound and for identifying any volatile byproducts.[15][16]

-

High-Performance Liquid Chromatography (HPLC): The preferred method for determining the purity and potency of the final non-volatile NSAID product.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation and confirmation of both the intermediate and the final product.[11]

-

Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern of the synthesized compounds.[14]

Conclusion

This compound and its derivatives are indispensable intermediates in the modern synthesis of fluorinated NSAIDs. The strategic incorporation of fluorine significantly enhances the pharmacological properties of these drugs. Understanding and mastering synthetic pathways, such as the Willgerodt-Kindler reaction and Suzuki coupling, are crucial for the efficient production of these important therapeutic agents. Rigorous analytical characterization at each stage of the synthesis is paramount to ensure the quality, purity, and safety of the final pharmaceutical product. This application note serves as a foundational guide for researchers and developers working in this exciting and impactful area of medicinal chemistry.

References

-

Wikipedia. (2023, November 28). Willgerodt rearrangement. Retrieved from [Link]

- Lu, G., Franzén, R., Yu, X. J., & Xu, Y. J. (2006). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Chinese Chemical Letters, 17(4), 461-464.

- Google Patents. (2021). CN112225657A - Preparation method of flurbiprofen.

- Google Patents. (n.d.). Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).

- Tzakos, A. G., et al. (2024).

-

PubMed. (2005). Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs). Retrieved from [Link]

-

SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

- Sahu, J. K., et al. (2012). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Indian Journal of Pharmaceutical Sciences, 74(1), 43-49.

-

Rzepa, H. (2020, August 14). The Willgerodt-Kindler Reaction: mechanistic reality check 2. Henry Rzepa's Blog. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

MSU Chemistry. (2009, January 30). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

Scilit. (n.d.). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Retrieved from [Link]

- Nitlikar, L. H., et al. (2015). Synthesis of Some New Flurbiprofen Analogues as Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 13(2), 123-131.

-

MDPI. (2024, January 12). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Retrieved from [Link]

- Morrone, R., et al. (2003). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. Tetrahedron: Asymmetry, 14(21), 3253-3257.

-

Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

- Raauf, A. M. R., & Raauf, S. S. (2019). Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences, 19(2), 1-13.

- Jemielity, J., et al. (2003). Synthesis and application of 2'-fluoro substituted cap analogs. RNA, 9(9), 1108-1122.

-

KU ScholarWorks. (n.d.). Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. Retrieved from [Link]

-

ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

- Meng, Z., et al. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Journal of Medicinal Chemistry.

-

Research and Reviews. (2024, December 18). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Retrieved from [Link]

Sources

- 1. DSpace [kuscholarworks.ku.edu]

- 2. rroij.com [rroij.com]

- 3. chemimpex.com [chemimpex.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 11. moodle2.units.it [moodle2.units.it]

- 12. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]

- 13. L12423.09 [thermofisher.com]

- 14. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

Troubleshooting & Optimization

Minimizing polyacylation side products in Friedel-Crafts reaction

Welcome to the technical support guide for Friedel-Crafts acylation. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting strategies and address frequently encountered challenges, with a specific focus on preventing polyacylation side reactions.

Introduction: The Challenge of Selectivity

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and producing aryl ketones, which are valuable precursors in the pharmaceutical and chemical industries.[1][2] However, achieving high selectivity for the desired mono-acylated product can be challenging. One of the most common side reactions is polyacylation, where multiple acyl groups are added to the aromatic ring. This not only consumes valuable starting material but also complicates purification, leading to lower overall yields.

This guide provides a structured approach to understanding and mitigating polyacylation. By explaining the underlying chemical principles and offering practical, field-proven solutions, we aim to empower you to optimize your reactions for maximum efficiency and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is polyacylation in the context of Friedel-Crafts reactions, and why is it generally less common than polyalkylation?

A: Polyacylation is the addition of more than one acyl group to an aromatic ring during a Friedel-Crafts reaction. Theoretically, Friedel-Crafts acylation is less prone to polysubstitution than its counterpart, Friedel-Crafts alkylation.[3][4] This is because the first acyl group introduced is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic attack.[5][6][7] In contrast, the alkyl groups introduced during alkylation are electron-donating, activating the ring and making it more susceptible to subsequent alkylation.[6]

However, under certain conditions, polyacylation can still occur, particularly with highly activated aromatic substrates or when using highly reactive catalyst/acylating agent systems.

Q2: What are the primary factors that drive the formation of polyacylation byproducts?

A: Several key experimental parameters can inadvertently promote polyacylation:

-

Highly Activated Substrates: Aromatic rings with potent electron-donating groups (e.g., -OH, -OR, -NH₂) are highly nucleophilic and can be reactive enough to undergo a second acylation despite the deactivating effect of the first.

-

Excess Acylating Agent or Catalyst: Using a significant excess of the acylating agent or a highly active Lewis acid catalyst can increase the concentration and reactivity of the electrophile to a point where even the deactivated mono-acylated product reacts.

-

High Reaction Temperatures: Elevated temperatures provide the necessary activation energy for the less favorable second acylation to occur.

-

Inappropriate Solvent Choice: The solvent can influence the solubility of reaction intermediates and the activity of the catalyst, sometimes creating conditions favorable for side reactions.[8][9][10]

Q3: How does the choice and amount of Lewis acid catalyst impact selectivity?

A: The Lewis acid is critical. It serves to generate the highly electrophilic acylium ion from the acyl halide or anhydride.[11][12][13] However, its role extends beyond this initial activation.

-

Stoichiometry: In a typical Friedel-Crafts acylation, the Lewis acid (like AlCl₃) forms a complex with the ketone product.[14][15] This complexation deactivates the product, protecting it from further acylation. Therefore, a stoichiometric amount (at least one equivalent) of the Lewis acid is required.[14][15] Using a sub-stoichiometric amount can leave un-complexed, reactive mono-acylated product in the mixture, which can then undergo a second acylation.

-

Reactivity: Highly potent Lewis acids (e.g., AlCl₃, SbCl₅) generate the acylium ion more readily, which can lead to lower selectivity and more side reactions.[16] Milder Lewis acids (e.g., ZnCl₂, FeCl₃) may offer better control, especially for highly activated substrates, though they might require higher temperatures or longer reaction times.[1]

Troubleshooting Guide: Minimizing Polyacylation

This section addresses specific experimental issues with actionable solutions.

Issue 1: My reaction yields a significant amount of di-acylated product. How can I improve mono-selectivity?

This is the most common problem related to polyacylation. The key is to carefully control the reactivity of the system.

Root Cause Analysis & Solutions:

Solutions in Detail:

-

Stoichiometric Control:

-

Action: Carefully control the stoichiometry of your acylating agent. Use no more than 1.0 to 1.1 equivalents relative to your limiting aromatic substrate. An excess of the acylating agent is a primary driver of polysubstitution.

-

Causality: By limiting the amount of the electrophile precursor, you ensure it is consumed in the formation of the mono-acylated product, leaving little to no excess to react further.

-

-

Temperature Management:

-

Action: Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless no reaction is observed.

-

Causality: The second acylation has a higher activation energy than the first. By lowering the temperature, you provide enough energy for the desired reaction to proceed while kinetically disfavoring the undesired side reaction.

-

-

Reverse Addition Protocol:

-

Action: Instead of adding the acylating agent to the mixture of the aromatic compound and Lewis acid, try a "reverse addition." Add the aromatic substrate slowly to a pre-formed complex of the Lewis acid and the acylating agent.

-

Causality: This method maintains a low concentration of the aromatic substrate throughout the reaction. This minimizes the chance of a newly formed, highly reactive mono-acylated product encountering another acylium ion before it can be complexed and deactivated by the Lewis acid.

-

Issue 2: My aromatic substrate is highly activated (e.g., anisole, phenol), and I'm still getting polyacylation even with stoichiometric control.

Highly activated systems require a more delicate approach.

Root Cause Analysis & Solutions:

Solutions in Detail:

-

Change the Lewis Acid:

-

Action: Switch from a strong Lewis acid like AlCl₃ to a milder one such as ZnCl₂ or FeCl₃.[1] Zeolite catalysts can also be an effective, more environmentally friendly option.[1]

-

Causality: Milder Lewis acids establish a lower equilibrium concentration of the highly reactive acylium ion, which reduces the rate of the reaction and gives the deactivating complexation of the product time to occur, thus improving selectivity.

-

-

Use a Less Reactive Acylating Agent:

-

Action: Substitute the highly reactive acyl chloride with the corresponding acid anhydride.[17]

-

Causality: Acid anhydrides are generally less reactive than acyl chlorides.[17] This slower reaction rate can significantly improve selectivity for mono-acylation, especially with very reactive substrates.

-

-

Solvent Optimization:

-

Action: The choice of solvent can influence selectivity. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the formation of the kinetically controlled product.[8][10]

-

Causality: In non-polar solvents, the complex formed between the Lewis acid and the ketone product may be less soluble, causing it to precipitate or otherwise be removed from the reaction pathway, preventing further acylation.[10]

-

Summary of Key Parameters for Control

| Parameter | Recommendation for Mono-selectivity | Rationale |

| Stoichiometry | Use 1.0-1.1 eq. of acylating agent. | Prevents excess electrophile from reacting with the product. |

| Lewis Acid | Use ≥1.0 eq. of Lewis Acid. Switch to milder acids (ZnCl₂, FeCl₃) for active substrates. | Ensures product complexation and deactivation. Milder acids reduce overall reactivity.[1][14][15] |

| Temperature | Start at 0 °C; avoid excessive heating. | Kinetically disfavors the higher activation energy pathway of the second acylation. |

| Order of Addition | Add substrate slowly to a pre-formed catalyst-acylating agent complex (Reverse Addition). | Maintains a low concentration of the nucleophile, preventing localized excess that can lead to polyacylation. |

| Acylating Agent | Use acid anhydrides instead of acyl chlorides for highly activated rings. | Anhydrides are less reactive, allowing for a more controlled reaction.[17] |

| Solvent | Use non-polar solvents like CH₂Cl₂ or CS₂. | Can influence intermediate solubility and favor the desired kinetic product.[8][10] |

Experimental Protocol: Selective Mono-acylation of Anisole

This protocol provides a robust starting point for minimizing polyacylation with an activated substrate.

Materials:

-

Anisole (1.0 eq)

-

Acetyl chloride (1.05 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Crushed Ice

-

Concentrated HCl

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.

-

Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

-

Acylium Ion Formation: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.05 eq) dropwise to the stirred suspension over 15 minutes. Allow the mixture to stir for an additional 20 minutes at 0 °C.

-

Substrate Addition (Reverse Addition): Dissolve anisole (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30-45 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.[14]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to isolate the desired mono-acylated product.

References

- Guisnet, M., & Perot, G. (2016). Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acylation. Comptes Rendus Chimie, 19(4-5), 485-491.

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, September 14). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? Retrieved from [Link]

- Gandhi, T. (2021). Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. Chemistry – An Asian Journal, 16(19), 2773-2794.

-

ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

- Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry, an Asian journal, 16(19), 2773–2794.

- Nikpour, M., & Paik, E. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(53), 30253–30310.

-

Quora. (2017, December 23). Why is the Friedel Crafts acylation of benzene favorable than that of Friedel craft alkylation? Retrieved from [Link]

-

Scribd. (n.d.). Minimizing Polyalkylation in Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Leah4sci.com. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions – Organic Chemistry II. Retrieved from [Link]

-

StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

- Fairbanks, A. J., & Cristea, M. (2004). Selective anomeric acetylation of unprotected sugars in water. Organic & biomolecular chemistry, 2(17), 2434–2435.

-

SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

-

Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

- Le, T. N., Hansen, P. E., Nguyen, H. T., & Tran, P. H. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). New Journal of Chemistry, 40(6), 5518-5524.

-

ResearchGate. (2025, August 6). Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride in organic media and ionic liquids. Retrieved from [Link]

Sources

- 1. Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acylation [comptes-rendus.academie-sciences.fr]

- 2. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. 4.7 Friedel–Crafts Reactions – Organic Chemistry II [kpu.pressbooks.pub]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. byjus.com [byjus.com]

- 13. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 16. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Solvent Optimization for 2'-Fluoropropiophenone Reduction

Current Status: Online Ticket ID: #SOLV-2FPP-RED Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent Systems for Chemoselective & Enantioselective Reduction of 2'-Fluoropropiophenone

Executive Summary & Solvent Decision Matrix

The reduction of This compound presents unique challenges due to the ortho-fluorine substituent. This atom introduces steric bulk that can twist the carbonyl out of planarity and an inductive electron-withdrawing effect (-I) that increases carbonyl electrophilicity.

Your choice of solvent is not merely a medium; it is a reagent that dictates stereocontrol , reaction rate , and safety profile .

Interactive Solvent Selection Workflow

Use the following logic gate to determine your starting solvent system.

Figure 1: Decision tree for solvent selection based on product requirements and methodology.

Technical Modules & Protocols

Module A: Chemical Reduction (Racemic)

Standard Reagent: Sodium Borohydride (NaBH₄) Primary Issue: The 2'-fluoro group increases lipophilicity compared to acetophenone, potentially causing solubility issues in pure alcohols.

Recommended Solvent Systems

| Solvent System | Role | Pros | Cons | Green Score (Pfizer) |

| Methanol (MeOH) | Primary | Rapid activation of borohydride; high rate. | Exothermic risk with large NaBH₄ excess. | Preferred |

| Ethanol (EtOH) | Alternative | Slower rate (better control); lower toxicity. | Lower solubility for fluorinated aromatics. | Preferred |

| THF + MeOH (10%) | Co-solvent | Solubilizes lipophilic substrates; MeOH activates NaBH₄. | THF is prone to peroxide formation; difficult workup (emulsions). | Usable |

Troubleshooting Guide: NaBH₄ Reduction

Q: The reaction is stalling at 60% conversion in THF.

-

Root Cause: NaBH₄ is not soluble in THF, and THF does not facilitate the ligand exchange required to release hydride effectively.

-

Solution: Add Methanol dropwise as a co-solvent. Borohydride reduction kinetics are orders of magnitude faster in protic solvents because the solvent participates in the transition state, stabilizing the developing alkoxide.

Q: I am seeing "runaway" exotherms upon reagent addition.

-

Root Cause: The electron-withdrawing nature of the ortho-fluorine makes the carbonyl carbon highly electrophilic. Combined with the rapid decomposition of NaBH₄ in acidic/warm MeOH, this generates heat and H₂ gas.

-

Solution:

-

Switch to Ethanol (slower kinetics).

-

Pre-cool the solvent to -10°C.

-

Add NaBH₄ as a solution in 1M NaOH (stabilized) rather than solid.

-

Module B: Asymmetric Transfer Hydrogenation (ATH)

Standard Reagent: RuCl(p-cymene)[(S,S)-TsDPEN] Primary Issue: Enantiomeric Excess (ee%) erosion due to the ortho-substituent effect.

The "Green" Switch: DCM to IPA

Historically, chlorinated solvents (DCM) were used for auxiliary-based reductions. Modern ATH uses Isopropanol (IPA) as both the solvent and the hydrogen source.

Figure 2: The dual role of Isopropanol in ATH. Note that Acetone accumulation can reverse the reaction.

Troubleshooting Guide: ATH Optimization

Q: My ee% is lower (85%) compared to non-fluorinated propiophenone (98%).

-

Root Cause: The ortho-fluorine creates a steric clash with the TsDPEN ligand, destabilizing the optimal transition state.

-

Solution:

-

Lower Temperature: Run the reaction at 0°C or -10°C in IPA. Lower temperatures favor the energetic difference between the R and S transition states.

-

Solvent Switch: Change from IPA to Formic Acid/Triethylamine (5:2) in Ethyl Acetate. This is an irreversible hydrogen source, preventing the reverse oxidation of your product (which often erodes ee%).

-

Q: The catalyst turns black and inactive immediately.

-

Root Cause: Fluorine lone pairs can sometimes coordinate to the Ruthenium, but more likely, your solvent is "wet." Water decomposes the active Ru-H species.

-

Solution: Use anhydrous IPA (<0.05% water). Degas the solvent with Argon for 20 minutes to remove O₂, which is fatal to the hydride species.

Module C: Workup & Isolation (The "Hidden" Solvent Step)

Fluorinated organics often have densities close to water (1.0–1.1 g/mL) or form stable emulsions due to the "teflon-like" nature of fluorinated domains.

Protocol: Breaking the Emulsion

-

Evaporation: Strip off the reaction solvent (MeOH/IPA) completely before adding the extraction solvent. Alcohol residues act as surfactants.

-

Density Mismatch: Do NOT use Dichloromethane (DCM) for extraction if you can avoid it (Green Chemistry).

-

Recommended:Isopropyl Acetate (IPAc) or MTBE . These are much lighter than water/brine, ensuring a clean phase split.

-

-

pH Adjustment: For the 2'-fluoro alcohol, ensure the aqueous layer is neutral/slightly acidic. Strong bases can induce elimination of HF (defluorination) in some sensitive substrates, though less likely in simple alcohols.

Reference Data & Green Chemistry Scoring

Solvent Selection Table (Adapted for 2'-Fluoro Substrates)

| Solvent | Pfizer Status | GSK Status | Boiling Point (°C) | Rec. Usage |

| Water | Preferred | Preferred | 100 | Biocatalysis / biphasic systems |

| Ethanol | Preferred | Preferred | 78 | NaBH₄ reduction |

| 2-Propanol (IPA) | Preferred | Preferred | 82 | ATH (H-donor) |

| Ethyl Acetate | Preferred | Preferred | 77 | Extraction / ATH Co-solvent |

| THF | Usable | Problematic | 66 | Solubilizing lipophilic ketones |

| DCM | Usable | Hazardous | 40 | AVOID (Emulsions/Toxicity) |

| DMF/DMAc | Undesirable | Hazardous | 153 | AVOID (Workup difficulty) |

References

-

Pfizer Solvent Selection Guide : Alfonsi, K., et al. (2008).[1] "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[1] Green Chemistry, 10, 31-36.[1]

-

Noyori Asymmetric Transfer Hydrogenation : Hashiguchi, S., et al. (1995).[2] "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 117(28), 7562–7563.[2]

-

Solvent Effects in Reduction : Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

GSK Solvent Sustainability Guide : Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862.

-

Reduction of Fluorinated Ketones : Prakash, G. K. S., et al. (2011). "Nucleophilic Fluoromethylation of Aldehydes and Ketones." Chemical Reviews, 111(9). (Contextual reference for fluorinated substrate behavior).

Sources

Preventing isomerization during 2'-Fluoropropiophenone derivatization

Welcome to the technical support center for 2'-Fluoropropiophenone derivatization. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the chemical modification of this key intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively. This document addresses one of the most common and often overlooked side reactions: isomerization.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Isomerization

This section addresses the core concepts behind the isomerization of this compound. Understanding these principles is the first step toward prevention.

Q1: What is isomerization in the context of this compound, and why does it happen?

A1: Isomerization in this context primarily refers to the migration of the carbon-carbon double bond in the enol or enolate intermediate, which can lead to the formation of constitutional isomers or racemization if the α-carbon is a stereocenter. The root cause is a fundamental chemical process called keto-enol tautomerism .[1][2]

-

The Keto Form: This is the standard structure of this compound, containing a carbonyl group (C=O).

-

The Enol Form: In the presence of an acid or base catalyst, the ketone can reversibly convert to its tautomer, an enol, which contains a hydroxyl group (-OH) attached to a carbon-carbon double bond (C=C-OH).[3][4]

This equilibrium, while often favoring the keto form, means that a portion of your starting material always exists as the reactive enol intermediate.[2] Derivatization reactions that target the α-carbon often proceed through this enol or the related enolate anion.[5]

Q2: How do acidic or basic conditions promote this isomerization?

A2: Both acids and bases provide a pathway to accelerate the interconversion between the keto and enol forms, which is otherwise slow in neutral media.[6]

-

Base-Catalyzed Mechanism: A base removes the acidic proton from the α-carbon (the carbon adjacent to the carbonyl group) to form a resonance-stabilized intermediate called an enolate.[4][5] This enolate can then be protonated on the oxygen to form the enol or back on the α-carbon. If protonation occurs at a different position or with a different stereochemistry, an isomer results.

-

Acid-Catalyzed Mechanism: An acid first protonates the carbonyl oxygen, making the α-proton more acidic.[4][6] A weak base (like the solvent) can then remove the α-proton to form the enol.

Q3: How does the ortho-fluoro substituent on the phenyl ring affect isomerization?

A3: The fluorine atom at the ortho-position has a significant electronic influence.

-

Inductive Effect: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect can increase the acidity of the α-protons, making the formation of the enol or enolate intermediate easier under certain conditions.[7][8]

-

Conformational Effects: The ortho-fluoro group can influence the preferred conformation of the molecule, potentially creating steric hindrance that affects the approach of reagents to either the carbonyl carbon or the α-carbon.[9][10] Studies on α-fluoroacetophenone suggest significant destabilization when the fluorine atom interacts sterically with the ortho-hydrogens of the aromatic ring at certain dihedral angles.[9] This interplay of electronic and steric factors makes predicting its exact impact complex without experimental data, but it underscores the need for careful reaction optimization.

Section 2: Troubleshooting Guide for Common Derivatization Reactions

This section provides specific, actionable advice for common experimental problems where isomerization is a likely culprit.

Scenario 1: Reductive Amination - Low Yield of Desired Amine and Presence of Impurities

Problem: You are performing a reductive amination of this compound with a primary or secondary amine. After workup, you observe a low yield of the target product, accompanied by unknown peaks in your NMR or LC-MS analysis.

Root Cause Analysis:

Reductive amination is a two-step process within a single pot: (1) formation of an imine intermediate, and (2) reduction of the imine to an amine.[11] The conditions required for imine formation, typically neutral to weakly acidic (pH 4-6), can unfortunately also catalyze keto-enol tautomerism.[6] If the enol form reacts or if the imine itself isomerizes (forms an enamine), subsequent reduction will lead to undesired products.

Visualizing the Competing Pathways

Caption: Competing reaction pathways during reductive amination.

Solutions & Preventative Measures

| Parameter | Problematic Condition | Recommended Solution & Rationale |

| Reducing Agent | Using a strong, non-selective reducing agent like NaBH₄ from the start. | Use Sodium Triacetoxyborohydride (NaBH(OAc)₃). This reagent is milder and is most effective in the slightly acidic conditions (e.g., in dichloromethane with acetic acid) that also favor imine formation.[12][13] It selectively reduces the imine in the presence of the ketone, allowing the primary reaction to proceed efficiently before significant isomerization can occur.[14] |